N-Carbethoxysecoglaucine
Description
N-Carbethoxysecoglaucine is a semi-synthetic derivative of (+)-glaucine, an aporphine alkaloid originally isolated from Glaucium flavum (Papaveraceae) . (+)-Glaucine is known for its antitussive properties and cardiovascular effects, including hypotension and bradycardia in vivo . The structural modification of (+)-glaucine to produce this compound involves the addition of a carbethoxy group (-COOCH2CH3) to the secoglaucine backbone, a change hypothesized to alter receptor affinity or pharmacokinetic properties . While (+)-glaucine exhibits calcium channel antagonism and α-adrenoceptor blockade, this compound demonstrates markedly reduced activity in both in vitro and in vivo cardiovascular assays .
Properties
Molecular Formula |
C24H29NO6 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl N-methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C24H29NO6/c1-7-31-24(26)25(2)11-10-16-13-21(29-5)23(30-6)22-17(16)9-8-15-12-19(27-3)20(28-4)14-18(15)22/h8-9,12-14H,7,10-11H2,1-6H3 |
InChI Key |
WSNNUBVHWLZFRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)CCC1=CC(=C(C2=C1C=CC3=CC(=C(C=C32)OC)OC)OC)OC |
Synonyms |
N-carbethoxysecoglaucine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Carbethoxysecoglaucine is primarily compared to its parent compound, (+)-glaucine, and other smooth muscle relaxants like papaverine. Key pharmacological differences are summarized below:
Pharmacodynamic Profile
Mechanistic Differences
- (+)-Glaucine: Acts via dual mechanisms: competitive α-adrenoceptor blockade and non-competitive Ca²⁺ channel inhibition . Inhibits 45Ca²⁺ influx induced by noradrenaline (NA), 5-hydroxytryptamine (5-HT), and depolarizing agents (K⁺) .
- This compound: Lacks α-adrenoceptor and Ca²⁺ channel antagonism at concentrations up to 5 µM . No effect on basal or agonist-induced 45Ca²⁺ uptake in rat aortic rings .
Structural-Activity Relationship (SAR)
The carbethoxy group in this compound likely sterically hinders interactions with α-adrenoceptors and Ca²⁺ channels, explaining its reduced efficacy compared to (+)-glaucine. This modification may also decrease membrane permeability or alter metabolic stability .
Comparison with Papaverine
- Papaverine: A non-selective phosphodiesterase (PDE) inhibitor and smooth muscle relaxant. Unlike (+)-glaucine, it lacks Ca²⁺ channel antagonism .
- This compound: Shares neither the PDE inhibitory activity of papaverine nor the Ca²⁺ channel blockade of (+)-glaucine, rendering it pharmacologically distinct .
Research Findings and Implications
- Therapeutic Potential: (+)-Glaucine’s hypotensive activity makes it a template for designing semi-synthetic derivatives. However, this compound’s lack of efficacy suggests that specific structural features (e.g., free hydroxyl groups) are critical for activity .
- Mechanistic Insights : The absence of in vivo-in vitro correlation for (+)-glaucine implies additional pathways (e.g., ganglioplexic effects) contribute to its hypotensive action, which are absent in this compound .
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